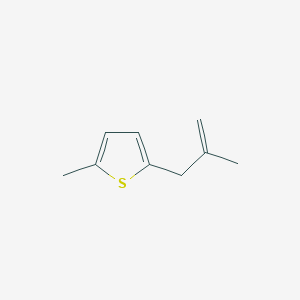

3-(5-Methyl-2-thienyl)-2-methyl-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(2-methylprop-2-enyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7(2)6-9-5-4-8(3)10-9/h4-5H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVPQNBHMWBXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Methyl 2 Thienyl 2 Methyl 1 Propene and Its Analogs

The construction of 3-(5-methyl-2-thienyl)-2-methyl-1-propene and related structures can be achieved through several established synthetic strategies. The most prominent among these are the Wittig reaction and the Grignard reaction, which offer reliable pathways to the target alkene.

A primary method for alkene synthesis is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.comlibretexts.org For the target molecule, two main retrosynthetic disconnections are possible. One pathway involves the reaction of (5-methylthiophen-2-yl)acetone with methylenetriphenylphosphorane. A second, more practical approach, would utilize the reaction between 5-methyl-2-thiophenecarboxaldehyde (B81332) and the ylide generated from isopropyltriphenylphosphonium (B8661593) bromide. The synthesis of the required ylide precursors relies on the SN2 reaction of triphenylphosphine (B44618) with an appropriate alkyl halide, a process that is most efficient for methyl and primary halides. youtube.com

Another powerful tool for this synthesis is the Grignard reaction , which uses organomagnesium halides to form new carbon-carbon bonds by attacking electrophilic carbonyl carbons. mnstate.eduorganic-chemistry.org To synthesize the target compound, one could react 5-methyl-2-thienylmagnesium bromide with methacrolein (B123484) (2-methyl-2-propen-1-al). Following the initial addition, an acidic workup would yield a secondary alcohol. Subsequent acid-catalyzed dehydration would then generate the desired alkene, this compound. libretexts.orgbyjus.com

Other methods for alkene synthesis include the dehydrohalogenation of alkyl halides and the dehydration of alcohols, which are fundamental elimination reactions. libretexts.orgbyjus.comperlego.com Furthermore, the synthesis of thiophene (B33073) derivatives themselves can be achieved through various means, including the Paal-Knorr, Gewald, and Hinsberg reactions, providing access to a wide range of precursors for more complex analogs. rsc.orgnih.gov

Table 1: Proposed Synthetic Routes for this compound

| Synthetic Method | Key Reactants | Key Reagents/Intermediates | Product |

|---|---|---|---|

| Wittig Reaction | 5-Methyl-2-thiophenecarboxaldehyde and Isopropyltriphenylphosphonium bromide | Strong base (e.g., n-Butyllithium), Triphenylphosphine ylide | This compound |

| Grignard Reaction & Dehydration | 2-Bromo-5-methylthiophene (B1266114) and Methacrolein | Magnesium metal (to form Grignard reagent), followed by acid-catalyzed dehydration | This compound |

Principles of Green Chemistry in Synthetic Design

A key concept in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com The traditional Wittig reaction suffers from poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can be difficult to separate from the final product. berkeley.edu In contrast, catalytic reactions like the Heck reaction or alkene metathesis offer higher atom economy for C-C bond formation. jocpr.comnumberanalytics.com

The choice of solvents is another critical aspect. Grignard reactions traditionally use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are flammable and can form explosive peroxides. mnstate.edubeyondbenign.org Research has shown that greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corncobs, or cyclopentyl methyl ether (CPME) offer safer and more sustainable options. umb.edusigmaaldrich.com For some syntheses of thiophene (B33073) derivatives and Wittig reactions, it is even possible to use water as a solvent or conduct the reaction under solvent-free conditions, significantly reducing environmental impact. rsc.orgnih.govsciepub.com

Developing metal-free methodologies is another goal of green chemistry. While metal-catalyzed reactions are powerful, they can lead to toxic metal contamination in the final product. For thiophene synthesis, approaches using elemental sulfur or potassium sulfide (B99878) as the sulfur source provide transition-metal-free alternatives. nih.govorganic-chemistry.org

Finally, improving energy efficiency by using methods like microwave irradiation or high-speed ball milling can shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov Recent advancements have also explored mechanochemical variants of the Grignard reaction, which can proceed in the air and reduce the need for bulk solvents. soton.ac.uk

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Traditional Method Concern | Greener Alternative | Example Application |

|---|---|---|---|

| Atom Economy | Wittig reaction produces stoichiometric triphenylphosphine oxide waste. berkeley.edu | Use of catalytic reactions (e.g., Heck, Metathesis). jocpr.comnumberanalytics.com | Catalytic cross-coupling to form the alkene bond. |

| Safer Solvents | Use of hazardous and peroxide-forming ethers (THF, diethyl ether) in Grignard reactions. beyondbenign.org | Use of 2-MeTHF, CPME, water, or solvent-free conditions. umb.edunih.gov | Performing a Grignard reaction in 2-MeTHF. umb.edu |

| Catalysis | Use of stoichiometric strong bases (e.g., n-BuLi) in Wittig reactions. libretexts.org | Development of catalytic Wittig reactions or using milder, recyclable bases. | Using a recyclable base or phase-transfer catalyst for ylide formation. |

| Energy Efficiency | Prolonged heating/reflux for reactions. | Microwave-assisted synthesis, mechanochemistry (ball milling). nih.gov | Solvent-free synthesis of thiophene derivatives via ball milling. nih.gov |

Mechanistic Investigations of Chemical Reactions Involving 3 5 Methyl 2 Thienyl 2 Methyl 1 Propene

Electrophilic Addition Reactions to the Alkene Moiety

The alkene group in 3-(5-methyl-2-thienyl)-2-methyl-1-propene is susceptible to electrophilic attack. libretexts.org Alkenes act as nucleophiles, using the electrons from their pi (π) bond to form a new sigma (σ) bond with an electrophile. libretexts.org This process typically proceeds through a two-step mechanism involving a carbocation intermediate. libretexts.org

Halogenation and Hydrohalogenation Reaction Mechanisms

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond. masterorganicchemistry.com The reaction is initiated by the attack of the alkene's π electrons on the electrophilic proton of the HX molecule. libretexts.org This step is the rate-determining step and generates a carbocation intermediate and a halide ion. chadsprep.com

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halogen adds to the carbon with fewer hydrogen atoms. libretexts.org This rule is a consequence of the relative stability of the possible carbocation intermediates. In the case of this compound, protonation can lead to two potential carbocations:

Primary Carbocation: If the proton adds to the internal carbon (C2) of the original double bond.

Tertiary Carbocation: If the proton adds to the terminal carbon (C1) of the original double bond.

The tertiary carbocation is significantly more stable due to the electron-donating inductive effects of the three alkyl groups attached to it. Furthermore, its proximity to the thiophene (B33073) ring provides resonance stabilization, similar to a benzylic carbocation. Consequently, the reaction proceeds almost exclusively through the more stable tertiary carbocation intermediate. libretexts.org In the second step, the nucleophilic halide ion rapidly attacks the carbocation, forming the final alkyl halide product. chadsprep.com

Halogenation, the addition of a diatomic halogen (like Br₂ or Cl₂), proceeds through a different mechanism involving a cyclic halonium ion intermediate rather than an open carbocation. This prevents carbocation rearrangements and typically results in anti-addition of the two halogen atoms.

Table 1: Products of Electrophilic Addition to this compound This table is interactive. Click on the headers to sort.

| Reagent | Intermediate | Major Product |

|---|---|---|

| HBr | Tertiary Carbocation | 2-Bromo-3-(5-methyl-2-thienyl)-2-methylpropane |

| HCl | Tertiary Carbocation | 2-Chloro-3-(5-methyl-2-thienyl)-2-methylpropane |

Hydration and Other Electrophilic Addition Pathways

Hydration, the addition of water across the double bond to form an alcohol, can be achieved through several methods, each with a distinct mechanism and outcome.

Acid-Catalyzed Hydration: This method uses a strong acid catalyst (like H₂SO₄) and follows a mechanism similar to hydrohalogenation. libretexts.org The alkene is protonated to form the most stable carbocation (the tertiary carbocation), which is then attacked by a water molecule acting as a nucleophile. A final deprotonation step by another water molecule yields the alcohol. This reaction adheres to Markovnikov's rule. libretexts.org

Oxymercuration-Demercuration: This two-step procedure also yields a Markovnikov-addition alcohol but avoids the formation of a free carbocation intermediate, thus preventing rearrangements. libretexts.org The alkene reacts with mercury(II) acetate (B1210297) in aqueous solution to form a cyclic mercurinium ion intermediate. Water attacks the more substituted carbon of this ring, followed by demercuration using sodium borohydride (B1222165) (NaBH₄). libretexts.org

Hydroboration-Oxidation: This two-step pathway produces an anti-Markovnikov alcohol. Borane (BH₃) adds to the alkene in a concerted, syn-addition step, with the boron atom attaching to the less sterically hindered carbon (C1) and the hydrogen adding to the more substituted carbon (C2). libretexts.org Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, resulting in the anti-Markovnikov product. libretexts.org

Table 2: Comparison of Hydration Methods for this compound This table is interactive. Click on the headers to sort.

| Method | Reagents | Regioselectivity | Product |

|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H⁺ (cat.) | Markovnikov | 3-(5-Methyl-2-thienyl)-2-methyl-2-propanol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Markovnikov | 3-(5-Methyl-2-thienyl)-2-methyl-2-propanol |

Reactions Involving the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic substitution. pearson.com

Electrophilic Aromatic Substitution (EAS) Pathways on Thiophene

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of aromatic systems. The mechanism involves an initial attack by the aromatic π system on a strong electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com Aromaticity is restored in a second, fast step through the loss of a proton from the carbon that was attacked. masterorganicchemistry.com

In this compound, the thiophene ring is substituted at the C2 and C5 positions. Both the methyl group and the larger alkyl group are electron-donating and are considered activating groups. libretexts.org They direct incoming electrophiles to the ortho and para positions. For the thiophene ring, the positions adjacent to the sulfur atom (C2 and C5) are the most reactive. Since these are occupied, substitution must occur at the C3 or C4 positions. The directing effects of the existing substituents will influence the final product distribution. The C2-alkyl group will direct an incoming electrophile to the C3 position, while the C5-methyl group will direct to the C4 position. Steric hindrance from the bulky substituent at C2 may favor substitution at the C4 position.

Table 3: Potential Electrophilic Aromatic Substitution Reactions This table is interactive. Click on the headers to sort.

| Reaction | Reagents | Electrophile (E⁺) | Potential Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-3-(5-methyl-2-thienyl)-2-methyl-1-propene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-3-(5-methyl-2-thienyl)-2-methyl-1-propene |

Lithiation and Organometallic Reactivity of Thiophene Derivatives

Lithiation is the replacement of a hydrogen atom with a lithium atom, typically using an organolithium reagent like n-butyllithium (n-BuLi). mt.com This creates a highly nucleophilic organolithium compound that can be used to form new carbon-carbon bonds. mt.com The acidity of protons on a thiophene ring is significantly greater than that of a comparable benzene ring, making direct deprotonation (metalation) a facile process.

The most acidic proton on an unsubstituted thiophene is at the C2 position. In this compound, both the C2 and C5 positions are blocked. Therefore, lithiation would target the remaining ring protons at C3 and C4. The directing ability of existing substituents plays a key role. acs.org The sulfur atom itself can coordinate the lithium reagent, favoring deprotonation at an adjacent site. The C2-alkyl group would sterically hinder approach to C3, while the C5-methyl group is less bulky. Therefore, lithiation is most likely to occur at the C4 position, directed by the C5-methyl group and influenced by the steric bulk at C2. The resulting thienyllithium species is a powerful nucleophile for subsequent reactions with various electrophiles.

Table 4: Reactivity of Lithiated Thiophene Derivative This table is interactive. Click on the headers to sort.

| Lithiation Reagent | Site of Lithiation | Subsequent Electrophile | Final Product Example |

|---|---|---|---|

| n-BuLi | C4 | CO₂ | 4-(3-(5-Methyl-2-thienyl)-2-methyl-1-propenyl)thiophene-3-carboxylic acid |

Elimination Reaction Mechanisms (e.g., E2) in Related Systems

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a π bond. masterorganicchemistry.com The E2 (bimolecular elimination) mechanism is a concerted, one-step reaction where a base removes a proton, and a leaving group departs simultaneously. masterorganicchemistry.com

To illustrate this, we can consider a related system, such as the alkyl halide formed from the hydrobromination of this compound, which is 2-bromo-3-(5-methyl-2-thienyl)-2-methylpropane. When this substrate is treated with a strong, non-nucleophilic base (such as potassium tert-butoxide, t-BuOK), it can undergo an E2 elimination to form an alkene. libretexts.org

The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com A key requirement for the E2 mechanism is an anti-periplanar (or anti-coplanar) arrangement of the proton being removed and the leaving group. iitk.ac.in This means they must lie in the same plane but on opposite sides of the carbon-carbon bond. In the case of our related alkyl halide, removal of a proton from one of the adjacent methyl groups or the methylene (B1212753) (CH₂) group, while the bromide leaves, would lead to the formation of an alkene. According to Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product, the elimination would favor the re-formation of this compound. libretexts.org

Table 5: E2 Elimination in a Related System This table is interactive. Click on the headers to sort.

| Substrate | Base | Key Requirement | Major Product |

|---|---|---|---|

| 2-Bromo-3-(5-methyl-2-thienyl)-2-methylpropane | Potassium tert-butoxide (t-BuOK) | Anti-periplanar geometry | This compound (Zaitsev product) |

Radical Reaction Pathways and Polymerization Initiation

The presence of a carbon-carbon double bond in this compound makes it susceptible to radical reactions, particularly radical polymerization. The general mechanism for the radical polymerization of alkenes proceeds through three main stages: initiation, propagation, and termination. ntu.edu.sgopenstax.orglibretexts.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, often a peroxide like benzoyl peroxide, which decomposes upon heating. openstax.orgyoutube.com This initiator radical then adds to the double bond of the monomer, this compound. The addition will preferentially occur at the less substituted carbon of the double bond to form a more stable tertiary radical on the carbon bearing the methyl group. This regioselectivity is a common feature in the radical polymerization of unsymmetrically substituted alkenes. libretexts.org

Propagation: The newly formed carbon-centered radical then attacks another monomer molecule, extending the polymer chain. libretexts.orgyoutube.com This step is repeated numerous times, leading to the formation of a long polymer chain. The thiophene ring, with its electron-rich nature, can influence the stability of the propagating radical, potentially affecting the rate of polymerization.

Termination: The growth of the polymer chain is concluded by termination steps, which can occur through the combination of two growing radical chains or by disproportionation, where a hydrogen atom is transferred from one chain to another. ntu.edu.sglibretexts.org

The structure of the resulting polymer will consist of a long carbon backbone with regularly spaced 5-methyl-2-thienyl and methyl side groups. The specific conditions of the polymerization, such as temperature, pressure, and the choice of initiator, can influence the molecular weight and degree of branching in the final polymer. libretexts.org

| Radical Polymerization Parameter | Typical Conditions and Reagents for Alkene Polymerization |

| Initiator | Benzoyl peroxide, AIBN (Azobisisobutyronitrile) |

| Temperature | 50-100 °C |

| Monomer | This compound |

| Solvent | Toluene, Benzene, or bulk polymerization |

| Termination | Recombination or disproportionation |

Catalytic Reaction Mechanisms (e.g., Aromatization, Polymerization of Propene analogs)

Beyond radical reactions, this compound can undergo a variety of catalytic transformations. These reactions are often more selective than radical processes and can lead to a diverse range of products.

Cationic Polymerization: The electron-donating nature of the thiophene ring can facilitate cationic polymerization. The reaction is typically initiated by a Lewis acid or a Brønsted acid. rsc.org The acid protonates the double bond, leading to the formation of a tertiary carbocation, which is stabilized by the adjacent methyl group and the electron-rich thiophene ring. This carbocation then acts as an electrophile, attacking another monomer molecule to propagate the polymer chain. The effectiveness of cationic polymerization is highly dependent on the stability of the carbocation intermediate. rsc.org For thiophene derivatives, the electron density of the thiophene ring plays a crucial role; more electron-rich thiophenes are more readily polymerized by this method. rsc.org

Olefin Metathesis: Olefin metathesis is a powerful catalytic reaction for the rearrangement of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum-based catalysts like the Grubbs catalyst. libretexts.orglibretexts.org For a molecule like this compound, acyclic diene metathesis (ADMET) could potentially be employed if a diene derivative were synthesized. More relevantly, ring-closing metathesis (RCM) of a related diene could lead to the formation of new heterocyclic or carbocyclic structures, which could then undergo aromatization. mdpi.com

Catalytic Aromatization: The thiophene ring itself can participate in catalytic reactions. For instance, catalytic oxidative desulfurization is a process to remove thiophenic compounds from fuels, which involves the oxidation of the thiophene ring. sylzyhg.com While this is a destructive transformation, other catalytic systems can be used to modify the thiophene ring or the substituents without destroying the aromatic core. For instance, palladium-catalyzed C-H arylation can be used to form new carbon-carbon bonds at the thiophene ring. researchgate.net It is also conceivable that under certain catalytic conditions, reactions involving the propene substituent could lead to cyclization and subsequent aromatization to form more complex fused-ring systems.

| Catalyst System | Reaction Type | Potential Product for Thienyl-Propene Analogs | Typical Catalyst Components |

| Brønsted or Lewis Acids | Cationic Polymerization | Poly(this compound) | H₂SO₄, AlCl₃, TiCl₄ rsc.orgnih.gov |

| Ziegler-Natta | Stereospecific Polymerization | Isotactic or Syndiotactic Polymer | TiCl₄/Al(C₂H₅)₃ wikipedia.orglibretexts.org |

| Grubbs Catalyst | Olefin Metathesis (RCM of diene) | Cyclic compounds, potentially leading to fused rings | Ruthenium-based carbenes libretexts.orglibretexts.org |

| Palladium Catalysts | C-H Functionalization | Arylated thiophene derivatives | Pd(OAc)₂ with various ligands researchgate.net |

| TS-1 (Titanium Silicalite-1) | Catalytic Oxidation | Oxidized thiophene derivatives (sulfoxides, sulfones) | H₂O₂ as oxidant sylzyhg.com |

Advanced Spectroscopic and Structural Characterization of 3 5 Methyl 2 Thienyl 2 Methyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 3-(5-methyl-2-thienyl)-2-methyl-1-propene is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons and the magnetic anisotropy of the thiophene (B33073) ring.

The protons on the thiophene ring are expected to appear in the aromatic region, typically between 6.5 and 7.5 ppm. The specific coupling patterns would reveal their relative positions. The methyl group attached to the thiophene ring would likely produce a singlet at approximately 2.4 ppm. The protons of the 2-methyl-1-propene group would have characteristic shifts: the vinyl protons (=CH₂) would appear as singlets around 4.7-5.2 ppm, the allylic protons (-CH₂-) would be a singlet around 3.4 ppm, and the methyl group attached to the double bond would be a singlet around 1.8 ppm. The absence of adjacent non-equivalent protons for the propene moiety's protons would result in singlets for these signals. researchgate.net

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Thiophene-H | 6.5 - 7.5 | m | 2H |

| =CH₂ | 4.7 - 5.2 | s | 2H |

| Thiophene-CH₂- | ~3.4 | s | 2H |

| Thiophene-CH₃ | ~2.4 | s | 3H |

| =C-CH₃ | ~1.8 | s | 3H |

Note: These are predicted values based on typical chemical shifts for similar structural fragments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the thiophene ring are expected to resonate in the downfield region of the spectrum, typically between 120 and 145 ppm. The quaternary carbon of the double bond (=C(CH₃)₂) would appear around 140-145 ppm, while the methylene (B1212753) carbon of the double bond (=CH₂) would be found around 110-115 ppm. docbrown.info The carbon of the methyl group on the thiophene ring would likely be observed around 15 ppm, the allylic methylene carbon around 35-40 ppm, and the methyl group on the propene moiety around 20-25 ppm. docbrown.info

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C (quaternary) | 135 - 145 |

| Thiophene CH | 120 - 130 |

| =C(CH₃)₂ | 140 - 145 |

| =CH₂ | 110 - 115 |

| Thiophene-CH₂- | 35 - 40 |

| =C-CH₃ | 20 - 25 |

| Thiophene-CH₃ | ~15 |

Note: These are predicted values based on typical chemical shifts for similar structural fragments. docbrown.infolibretexts.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, significant cross-peaks would be expected between the protons on the thiophene ring, confirming their adjacency. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the thiophene protons would correlate with the signals for the thiophene CH carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for confirming the connection between the thienyl and propenyl moieties. For instance, correlations would be expected between the allylic methylene protons and the carbons of the thiophene ring, as well as the carbons of the double bond. libretexts.org

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₁₂S), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation pattern would likely involve cleavage of the bond between the thiophene ring and the propene side chain, which is a common fragmentation pathway for substituted thiophenes. nih.gov This would lead to the formation of a stable thienylmethyl cation or a methylpropene radical. Another likely fragmentation would be the loss of a methyl group from the propene side chain or the thiophene ring. The presence of the sulfur atom would also give rise to characteristic isotopic peaks.

Predicted Key Fragments in Mass Spectrum

| m/z | Predicted Fragment Ion | Notes |

| 152 | [C₉H₁₂S]⁺ | Molecular Ion (M⁺) |

| 137 | [C₈H₉S]⁺ | Loss of a methyl group (CH₃) |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation |

| 55 | [C₄H₇]⁺ | Methylpropene cation |

Note: These are predicted fragmentation patterns based on the structure of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the thiophene ring would appear around 3100-3000 cm⁻¹. The C=C stretching of the thiophene ring would be observed in the 1500-1600 cm⁻¹ region. The C=C stretching of the alkene group would also fall in this region, typically around 1650 cm⁻¹. The C-H stretching of the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is expected to be in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C double bond and the aromatic ring stretching vibrations are typically strong in the Raman spectrum. A study on a related compound, [3-(5-methyl-2-thienyl)acryloyl]chymotrypsin, utilized both IR and Raman spectroscopy to study the acyl carbonyl group, highlighting the utility of these techniques for thienyl compounds. nih.gov

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Thiophene C-H stretch | 3100 - 3000 | IR, Raman |

| Alkyl C-H stretch | 3000 - 2850 | IR, Raman |

| C=C stretch (alkene) | ~1650 | IR, Raman |

| C=C stretch (thiophene) | 1600 - 1500 | IR, Raman |

| C-H bend | 1470 - 1370 | IR |

| C-S stretch | < 800 | IR, Raman |

Note: These are predicted vibrational frequencies based on characteristic group frequencies.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

If a crystal structure were obtained, it would provide precise bond lengths, bond angles, and torsion angles. This would reveal the planarity of the thiophene ring and the conformation of the 2-methyl-1-propene substituent relative to the ring. The crystal packing would also be elucidated, showing intermolecular interactions such as van der Waals forces or potential π-π stacking between the thiophene rings of adjacent molecules. While no specific crystal structure for this compound is publicly available, studies on similar thienylpropene derivatives have been conducted, providing insights into their solid-state structures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. Its application to "this compound" is critical for verifying its purity after synthesis and for identifying it within complex mixtures, such as essential oils or synthetic reaction products. The technique couples the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample containing "this compound" would be injected into the GC system. Here, it is vaporized and carried by an inert gas (such as helium) through a long, thin capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Less volatile compounds and those with stronger interactions with the stationary phase travel slower, resulting in different retention times for each component in a mixture. nist.govcentralasianstudies.org

As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. The most common ionization technique is Electron Ionization (EI), where high-energy electrons (typically 70 eV) bombard the molecule. nih.gov This process removes an electron, creating a positively charged molecular ion (M⁺), and imparts excess energy, causing the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that serves as a molecular fingerprint. researchgate.net

Purity Assessment

For purity assessment, a high-resolution capillary GC column, such as one with a 5% phenyl-dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be suitable. The resulting chromatogram for a pure sample of "this compound" should display a single, sharp, and symmetrical peak at a specific retention time. The presence of additional peaks would indicate impurities, which could be starting materials, by-products from the synthesis, or degradation products. The area under each peak is proportional to the concentration of the compound, allowing for a quantitative determination of purity, often expressed as a percentage of the total peak area.

Mixture Component Identification

The identification of "3-(5-Methyl-2-thienyl)-2-methyl-1-propene" in a mixture is achieved by analyzing its retention time and its mass spectrum. The retention time provides a preliminary indication, but it is the mass spectrum that offers definitive structural information. The spectrum is compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for a potential match. nist.gov

Predicted GC-MS Data

While specific, experimentally verified GC-MS data for "this compound" is not widely available in public literature, its chromatographic behavior and mass spectral fragmentation pattern can be predicted based on its structure and data from analogous compounds.

Chromatographic Behavior:

The retention time is highly dependent on the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). However, a retention index (RI) can be calculated to provide a more standardized value. For a non-polar stationary phase, the retention index of "this compound" (C9H12S) would be influenced by its molecular weight (152.26 g/mol ) and its structure. For comparison, the structurally similar phenyl analog, methallylbenzene (C10H12, MW 132.20 g/mol ), has a reported Kovats retention index between 1014 and 1022 on a standard non-polar column. nih.gov Given the presence of the sulfur atom and the methyl-substituted thiophene ring, the retention index for the target compound is expected to be higher.

Mass Spectrum and Fragmentation Pattern:

The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound (C9H12S). The fragmentation pattern will be dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): This would result in a significant fragment ion at m/z = 137. This is a common fragmentation for molecules containing a methyl-propene moiety.

Benzylic/Allylic Cleavage: The bond between the thiophene ring and the allyl group is susceptible to cleavage. Cleavage of the C-C bond beta to the thiophene ring would lead to the formation of a stable thienylmethyl cation or a related tropylium-like ion. A prominent peak at m/z = 111, corresponding to the [M - C₃H₅]⁺ fragment (loss of the allyl group), is anticipated. The base peak is often the most stable fragment. In this case, the thienylmethyl cation (m/z = 97) or its resonance-stabilized equivalent is a strong candidate for the base peak.

Fragmentation of the Propene Chain: Fragments corresponding to the 2-methyl-1-propene moiety may also be observed, though likely at lower intensities.

The following tables summarize the predicted GC-MS data for the target compound and the experimental data for a key structural analog.

Predicted GC-MS Parameters for this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₉H₁₂S |

| Molecular Weight | 152.26 g/mol |

| GC Column | Non-polar (e.g., 5% Phenyl-dimethylpolysiloxane) |

| Predicted Retention Index | > 1022 (based on phenyl analog) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M⁺) | m/z 152 |

| Predicted Key Fragments (m/z) | 137 [M-CH₃]⁺, 111 [M-C₃H₅]⁺, 97 [C₅H₅S]⁺ |

| Predicted Base Peak | m/z 97 or 111 |

Interactive Data Table: Comparison with a Structural Analog

This table compares the known mass spectral data of a related compound, Methallylbenzene, to the predicted fragments of the target compound.

| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | 152 (Predicted) | 137, 111, 97 (Predicted) | |

| Methallylbenzene | 132 | 117, 91 | nih.gov |

This systematic approach, combining predictive analysis with comparative data from structural analogs, allows for a robust framework for the identification and purity assessment of "this compound" using GC-MS, even in the absence of previously published standard data.

Computational and Theoretical Studies of 3 5 Methyl 2 Thienyl 2 Methyl 1 Propene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure of molecules, from which a wide range of properties can be derived. These calculations solve for the electron density of a system to determine its energy and other attributes. For 3-(5-Methyl-2-thienyl)-2-methyl-1-propene, DFT calculations would provide a foundational understanding of its stability, electronic properties, and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents.

Specific FMO analysis for this compound is not present in the current body of scientific literature. Such an analysis would involve calculating the energies of the HOMO and LUMO. The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with its nucleophilic character. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, relates to its electrophilic character. The energy gap between the HOMO and LUMO is a significant parameter, with a smaller gap generally implying higher reactivity. For this compound, the FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data This table is a hypothetical representation of the type of data that would be generated from an FMO analysis.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Indicates the molecule's electron-donating capability. The electron density is likely concentrated on the thiophene (B33073) ring and the propene double bond. |

| LUMO | -0.8 | Represents the molecule's electron-accepting ability. The electron density is likely distributed over the propene and thiophene moieties. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

For this compound, NBO analysis, which has not been specifically reported, would offer insights into the nature of the chemical bonds, such as the C-S bond in the thiophene ring and the C=C double bond in the propene chain. It would also quantify the delocalization of electron density through hyperconjugative interactions, which are key to understanding the molecule's stability. The analysis of donor-acceptor interactions within the NBO framework can elucidate the electronic communication between the thiophene ring and the methyl-propene substituent.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

An MEP map for this compound, which is not available in the literature, would likely show negative potential (typically colored red or yellow) around the sulfur atom of the thiophene ring and the π-system of the double bond, indicating these as sites for electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, marking them as potential sites for nucleophilic interaction. This visual representation is instrumental in predicting the molecule's interaction with other polar molecules and its reactivity patterns.

Global Reactivity Descriptors and Parameters

Specific global reactivity descriptors for this compound have not been published. The calculation of these parameters would provide a quantitative measure of the molecule's reactivity. Chemical hardness, for instance, is a measure of the molecule's resistance to changes in its electron distribution; a harder molecule is generally less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons. These descriptors are useful for comparing the reactivity of a series of related compounds.

Table 2: Illustrative Global Reactivity Descriptors This table is a hypothetical representation of the type of data that would be generated from a global reactivity descriptor analysis.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 2.7 | A moderate value, suggesting a balance between stability and reactivity. |

| Electronegativity (χ) | 3.5 | Indicates the molecule's tendency to attract electrons. |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of transition states and intermediates.

For this compound, reaction mechanism simulations, which are not found in the existing literature, could be used to study various transformations, such as electrophilic additions to the double bond or reactions involving the thiophene ring. Transition state analysis would be crucial in determining the energy barriers for these reactions, thereby predicting their feasibility and kinetics. For instance, in an electrophilic addition reaction, this analysis could reveal whether the reaction proceeds via a concerted or a stepwise mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

A conformational analysis of this compound, which has not been reported, would be essential for understanding its structural preferences. It would likely focus on the rotation around the single bond connecting the thiophene ring and the propene group. Identifying the lowest energy conformer is important as it often represents the most populated state of the molecule and can significantly influence its reactivity and physical properties. MD simulations would provide insights into the flexibility of the molecule and how its shape changes over time in different environments, such as in various solvents.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, offering insights into molecular structure and electronic properties before a compound is synthesized or isolated. For this compound, theoretical calculations can provide valuable reference data for nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. These predictions are typically achieved using quantum chemical calculations, with Density Functional Theory (DFT) being a prominently used method. nih.gov

To predict the ¹H and ¹³C NMR chemical shifts of this compound, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. nih.govliverpool.ac.uk This approach involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov For this compound, theoretical NMR predictions would help in assigning the signals in an experimental spectrum to the specific protons and carbons of the methyl, methylene (B1212753), vinyl, and thienyl groups.

The theoretical IR spectrum of this compound can also be simulated using DFT calculations. nih.gov After geometric optimization, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=C stretching of the propene moiety, and various vibrations associated with the methyl-thienyl ring. mu-varna.bg The predicted IR spectrum provides a theoretical fingerprint of the molecule, which can be compared with experimental data to confirm its structure and identify characteristic functional groups.

UV-Vis spectral predictions for this compound are generally performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. mu-varna.bg For this compound, the predicted spectrum would likely show absorptions related to the π-π* transitions within the conjugated system formed by the thienyl ring and the propene double bond. These computational predictions are valuable for understanding the electronic structure and chromophoric properties of the molecule.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | Chemical shifts for methyl, methylene, and vinyl protons. |

| ¹³C NMR (ppm) | Chemical shifts for carbons in the thienyl ring, propene, and methyl groups. |

| IR (cm⁻¹) | Frequencies for C-H stretch, C=C stretch, and ring vibrations. |

| UV-Vis (nm) | Wavelengths of maximum absorption (λmax) for electronic transitions. |

Note: The values in this table are illustrative and represent the type of data that would be generated from computational predictions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a compound like this compound, QSAR could be hypothetically employed to gain mechanistic insights into its potential biological activities by analyzing its structural features in relation to a specific biological endpoint.

The development of a QSAR model involves several key steps. Initially, a dataset of structurally related compounds with known biological activities is compiled. nih.gov For each molecule, a set of molecular descriptors is calculated. These descriptors can be categorized into various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). nih.govpensoft.net

Once the descriptors are generated, a mathematical model is built to correlate these descriptors with the observed biological activity. pensoft.net Various statistical methods can be used for this purpose, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks. nih.govnih.gov For instance, a genetic algorithm-multilinear regression-based QSAR model could be developed to select the most relevant descriptors and build a predictive model. nih.gov

A hypothetical QSAR study on a series of thienyl derivatives, including this compound, might reveal which structural features are crucial for a particular activity. For example, the model could indicate that the lipophilicity and the electronic properties of the thiophene ring are key determinants of the compound's ability to interact with a biological target. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to provide mechanistic hypotheses about how the molecule exerts its biological effect at a molecular level.

While no specific QSAR studies have been published for this compound, the general methodologies are well-established and could be applied to this compound and its analogues to guide future research and drug discovery efforts. researchgate.net

Synthesis and Reactivity of Derivatives and Analogs of 3 5 Methyl 2 Thienyl 2 Methyl 1 Propene

Modification and Functionalization of the Alkene Side Chain

The reactivity of the 2-methyl-1-propene side chain is predominantly governed by the double bond, which is susceptible to a variety of electrophilic addition reactions. These reactions typically proceed via the formation of a carbocation intermediate. Given the substitution pattern of the alkene, the addition of an electrophile (E+) would lead to the more stable tertiary carbocation at the 2-position of the propane (B168953) chain.

A common modification is the hydrohalogenation of the alkene. For instance, the reaction of a similar compound, 2,3-dimethyl-1-butene, with HBr results in the formation of an alkyl bromide. libretexts.org Analogously, the reaction of 3-(5-methyl-2-thienyl)-2-methyl-1-propene with HBr would be expected to yield 2-bromo-3-(5-methyl-2-thienyl)-2-methylpropane. The mechanism involves the protonation of the double bond to form the tertiary carbocation, which is then attacked by the bromide ion.

Another significant functionalization is the acid-catalyzed hydration of the alkene to produce an alcohol. This reaction also follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to the formation of 2-(5-methyl-2-thienyl)-2-methyl-1-propanol.

Furthermore, the alkene side chain can undergo oxidation reactions. Depending on the reagents and reaction conditions, various products can be obtained. For example, epoxidation with a peroxy acid would yield an epoxide, while ozonolysis would cleave the double bond to produce a ketone and formaldehyde.

Substitution Patterns and Functionalization of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. The existing 5-methyl and 2-alkyl substituents on the thiophene ring in this compound direct incoming electrophiles to the vacant positions on the ring. The methyl group is an activating group and, along with the alkyl substituent, directs electrophilic substitution primarily to the 3- and 4-positions of the thiophene ring.

Common electrophilic substitution reactions for thiophenes include nitration, halogenation, acylation, and sulfonation. For instance, acylation using an acyl chloride in the presence of a Lewis acid catalyst would likely introduce the acyl group at the 3- or 4-position. The presence of an aldehyde group on a thiophene ring is a valuable functionalization for further synthetic modifications. mdpi.com

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon-carbon bonds at specific positions on the thiophene ring. researchgate.net To achieve this, a halogen atom is typically first introduced onto the ring, which can then participate in the coupling reaction. For example, bromination of the thiophene ring followed by a Suzuki-Miyaura coupling with a boronic acid could introduce a variety of aryl or alkyl groups.

Formation of Fused Heterocyclic Systems Incorporating the Thiophene Moiety

The thiophene moiety of this compound can serve as a building block for the synthesis of fused heterocyclic systems. These larger, more complex structures often exhibit interesting biological and material properties.

One common strategy involves the functionalization of the thiophene ring with groups that can participate in intramolecular cyclization reactions. For example, the introduction of an amino group and a cyano group onto adjacent positions of the thiophene ring can lead to the formation of thieno[2,3-b]pyridines through ring closure reactions. nih.gov This type of reaction often involves heating in the presence of a base like potassium hydroxide. nih.gov

Another approach is the synthesis of thieno[2,3-d]pyrimidines. These can be prepared from appropriately substituted thiophenes. For instance, a 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine can be reacted with 3-acetyl-2H-chromen-2-one to form a complex fused system. mdpi.com The synthesis of such fused systems often involves multi-step sequences and can be catalyzed by reagents like iron(III) chloride on silica (B1680970) gel. mdpi.com

The formation of benzothiophenes is another important class of fused systems. Traditional methods include the cyclization of a β-keto sulfide (B99878). nih.gov More contemporary methods might involve metal-catalyzed cycloisomerization of appropriately functionalized alkynes. nih.gov

Stereochemical Considerations in Derivative Synthesis

Stereochemistry can play a crucial role in the synthesis of derivatives of this compound, particularly when new chiral centers are created.

Reactions involving the alkene side chain can lead to the formation of stereoisomers. For example, while the hydrohalogenation or hydration of the double bond in the parent molecule does not create a new chiral center due to the symmetry of the resulting product, the addition to a derivative where the two methyl groups on the side chain are different would result in a racemic mixture of enantiomers.

The stereoselectivity of reactions can often be controlled by using chiral reagents or catalysts. For instance, asymmetric epoxidation of the alkene would yield a specific enantiomer of the epoxide.

In the context of fused heterocyclic systems, the stereochemistry of the substituents on the newly formed rings is a critical aspect. For example, in 1,3-dipolar cycloaddition reactions of nitrones with alkenes to form isoxazolidines, the stereochemistry of the product is highly dependent on the geometry of the reactants and the reaction conditions. nih.gov The relative stereochemistry of the substituents can often be controlled to a significant extent. nih.gov

Design and Synthesis of Chemically Related Thiophene Derivatives for Specific Research Purposes

The design and synthesis of thiophene derivatives are driven by their wide range of applications in medicinal chemistry, materials science, and agriculture. researchgate.netresearchgate.net The structural motif of this compound can be systematically modified to create libraries of compounds for screening for specific biological activities or material properties.

For example, thiophene derivatives are known to possess anticancer and antioxidant properties. impactfactor.org The Gewald reaction is a common method for synthesizing polysubstituted thiophenes that can be further elaborated into compounds with potential therapeutic applications. impactfactor.org By varying the substituents on the thiophene ring and the side chain of our lead compound, new derivatives could be designed and synthesized to explore their structure-activity relationships (SAR).

In materials science, thiophene-based compounds are key components of organic semiconductors used in electronic devices like transistors and solar cells. researchgate.net The electronic properties of these materials are highly dependent on their molecular structure. Modifications to the substitution pattern and the extent of π-conjugation in derivatives of this compound could be used to tune their electronic and optical properties for specific applications.

The table below provides examples of research findings on various thiophene derivatives, illustrating the diversity of synthetic targets and their applications.

| Compound Class | Synthetic Method | Research Focus | Key Finding |

| Tetrazole-linked thiophenes | Multistep synthesis | Antimicrobial activity | Combination of heterocycles enhanced drug interaction. nih.gov |

| Thieno[2,3-b]pyridines | Intramolecular cyclization | A1 adenosine (B11128) receptor ligands | Ring closure decreased affinity compared to open-chain precursors. nih.gov |

| Fused coumarin-pyrazolo[3,4-b]pyridines | Catalyst-assisted condensation | Potential biological/photochemical properties | Efficient synthesis of a complex hybrid compound. mdpi.com |

| Polysubstituted thiophenes | Gewald reaction | Anticancer and antioxidant activity | Certain derivatives showed significant activity in NCI-60 cell line screening. impactfactor.org |

Academic Research Applications and Utility of 3 5 Methyl 2 Thienyl 2 Methyl 1 Propene

Utilization as Synthetic Intermediates in Complex Organic Synthesis

While direct and extensive literature on the use of 3-(5-Methyl-2-thienyl)-2-methyl-1-propene as a synthetic intermediate is not widespread, the structural components of the molecule suggest its potential utility in organic synthesis. Thiophene (B33073) derivatives are frequently employed as precursors in the synthesis of more complex molecules. For instance, the synthesis of methiopropamine, a thiophene analog of methamphetamine, involves a multi-step protocol starting from a thiophene derivative. drugsandalcohol.ienih.gov The double bond in this compound is a reactive site amenable to various transformations such as oxidation, reduction, and addition reactions, which could be exploited to build more elaborate molecular frameworks. The thiophene ring itself can undergo electrophilic substitution and metal-catalyzed cross-coupling reactions, further expanding its synthetic potential.

Role in Fundamental Mechanistic Organic Chemistry Studies

The structure of this compound makes it a candidate for studies in fundamental mechanistic organic chemistry. The reactivity of the alkene portion of the molecule can be influenced by the electron-donating nature of the methyl-substituted thiophene ring. Investigations into electrophilic addition reactions to the double bond could provide insights into the regioselectivity and stereoselectivity of such transformations, and how the thiophene nucleus participates in stabilizing any charged intermediates. Furthermore, the compound could be utilized in studies of polymerization mechanisms, where the steric and electronic effects of the substituents would play a crucial role in the propagation and termination steps. For example, the cationic polymerization of related compounds like 3-Chloro-2-methyl-1-propene has been studied using various initiators, providing a basis for similar mechanistic investigations. sigmaaldrich.com

Application in Materials Science Research (e.g., polymer precursors)

Thiophene-containing polymers are of significant interest in materials science due to their electronic and optical properties, leading to applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. While specific research detailing the polymerization of this compound is limited, its structure as a vinyl-substituted thiophene suggests its potential as a monomer. The polymerization of such a monomer could lead to polymers with pendant methyl-thienyl groups, which could influence the polymer's solubility, morphology, and electronic characteristics. The related compound, 3-Chloro-2-methyl-1-propene, has been investigated for ring-opening polymerization of oxirane derivatives, highlighting the utility of similar structures in polymer synthesis. sigmaaldrich.com

Investigations into Biological Activity at a Mechanistic Level (in vitro studies)

The biological potential of thiophene derivatives is an active area of research. In vitro studies, which are conducted in a controlled environment outside of a living organism, provide a fundamental understanding of a compound's biological effects at the molecular level.

Numerous studies have demonstrated the antimicrobial and antiviral properties of various thiophene-containing compounds. While direct in vitro antimicrobial or antiviral data for this compound is not prominently available in the reviewed literature, the general class of thiophene derivatives has shown significant activity. For example, newly synthesized 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have been tested against Gram-positive and Gram-negative bacteria, with some compounds showing marked broad-spectrum antibacterial activity. nih.gov Similarly, other thiophene derivatives have been synthesized and evaluated for their antimicrobial activity against various strains, including E. coli and P. aeruginosa. uran.ua In the realm of antiviral research, furan (B31954) and thiophene derivatives have been investigated for their effects against viruses like herpes simplex virus (HSV). nih.gov For instance, (1R,2R)-1-(5'-methylful-3'-yl)propane-1,2,3-triol, a furan derivative, displayed potent in vitro antiviral activities against both acyclovir-sensitive and resistant strains of HSV-1 and HSV-2. nih.gov The structural similarity of this compound to these active compounds suggests that it could be a candidate for future antimicrobial and antiviral screening.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand the interaction between a small molecule and a biological target, such as a protein or nucleic acid. For many thiophene derivatives, molecular docking studies have been employed to elucidate their binding modes. For example, docking studies of certain thiazole (B1198619) derivatives have indicated their potential to bind to the active site of bacterial tRNA (guanine37-N1)-methyltransferase. uran.ua In other research, docking analysis of furan-bearing thiazolidine-2,4-diones against the PPARγ receptor protein revealed significant binding affinities. ijper.org

DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of a DNA double helix. This can lead to changes in the DNA structure and can interfere with DNA replication and transcription. While there is no specific evidence of this compound acting as a DNA intercalator, the planar aromatic thiophene ring is a structural feature found in some DNA intercalating agents. For example, studies on intercalating nucleic acids containing insertions of 1-O-(1-pyrenylmethyl)glycerol have shown that the pyrene (B120774) moiety interacts with DNA, suggesting intercalation as a stabilizing factor. nih.gov Theoretical studies on Ru(II) polypyridyl complexes have also been conducted to understand their DNA intercalation properties.

Interactive Data Table: Examples of Biologically Active Thiophene and Furan Derivatives

| Compound Class | Biological Activity | Target Organism/System | Reference |

| 5-(2-Thienyl)-1,2,4-triazoles | Antibacterial | Gram-positive bacteria | nih.gov |

| 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)chromen-2-ones | Antimicrobial | E. coli, P. aeruginosa | uran.ua |

| (1R,2R)-1-(5'-methylful-3'-yl)propane-1,2,3-triol | Antiviral | Herpes Simplex Virus (HSV-1, HSV-2) | nih.gov |

| Furan-bearing thiazolidine-2,4-diones | Hypoglycemic | PPARγ receptor | ijper.org |

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve synthesizing derivatives of a lead compound to determine which chemical groups are crucial for its biological effects. For molecules containing a thiophene core, like the one , SAR studies often explore how different substituents on the thiophene ring and modifications to its side chains alter biological activity. mdpi.comnih.gov

For instance, in the development of inhibitors for enzymes like tissue transglutaminase, a class of thieno[2,3-d]pyrimidin-4-one derivatives was studied. The SAR analysis revealed that both the thiophene ring and an acylhydrazide thioether side-chain were critical for inhibitory activity. nih.gov Similarly, studies on thienorphine, a synthetic opioid, and its 15 derivatives demonstrated that the N-cyclopropylmethyl group confers antagonist effects, while the thiophene moiety at the end of a side chain is likely responsible for its long-lasting activity. nih.gov

To illustrate how SAR is applied to thiophene-containing compounds, one can consider a hypothetical series of analogs based on a generic pharmacophore to assess a specific biological effect, such as antiproliferative activity. The analysis focuses on how systematic changes to the core structure of this compound might influence its interaction with a biological target.

Key Structural Modifications and Their Potential Impact:

Modification of the Thiophene Ring: The placement and nature of substituents on the thiophene ring are critical. The electron-donating methyl group at the 5-position of the thiophene in the title compound influences the ring's electron density. Replacing this methyl group with electron-withdrawing groups (e.g., halogens) or larger, bulkier groups could drastically alter binding affinity to a target protein. mdpi.com

Alterations to the Propene Linker: The 2-methyl-1-propene side chain offers several points for modification. Changes in its length, rigidity, or the introduction of polar functional groups (like hydroxyl or carbonyl groups) can affect the molecule's solubility, metabolic stability, and ability to form hydrogen bonds with a receptor.

Stereochemistry: For chiral compounds, the spatial arrangement of atoms is paramount. Studies on the neurotrophic agent trans-banglene, for example, established that the (-)-trans-banglene enantiomer is the active form, highlighting the importance of stereochemistry in biological activity. rsc.org

| Analog | Structural Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Analog A | Replacement of 5-methyl group with 5-chloro group | Potentially decreased or altered activity | Introduction of an electron-withdrawing group changes the electronic properties of the thiophene ring, which could affect target interaction. mdpi.com |

| Analog B | Removal of the 2-methyl group from the propene chain | Potentially increased flexibility; effect is target-dependent | Reduced steric hindrance might improve binding to some targets but could also lead to non-specific interactions. |

| Analog C | Oxidation of the propene double bond to an epoxide | Likely increased reactivity and potential for covalent bonding | Epoxides are reactive electrophiles that can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition. wikipedia.org |

| Analog D | Replacement of thiophene with a phenyl ring | Altered activity profile | Changes the aromatic system, affecting π-stacking interactions and electronic properties. The sulfur atom in thiophene can act as a hydrogen bond acceptor, a role the phenyl ring cannot fulfill. |

Contribution to the Understanding of Structure-Reactivity Relationships

The study of structure-reactivity relationships provides insight into how a molecule's architecture influences its chemical behavior in reactions. researchgate.net The compound this compound combines an electron-rich aromatic heterocycle (5-methylthiophene) with a reactive alkene (2-methyl-1-propene), making it an interesting subject for exploring chemical reactivity.

Key Factors Influencing Reactivity:

The Thiophene Nucleus: Thiophene is an aromatic heterocycle that readily undergoes electrophilic substitution reactions, similar to benzene (B151609), but often with higher reactivity. wikipedia.org The sulfur atom can also participate in coordination with transition metals. researchgate.net The presence of the electron-donating methyl group at the 5-position further activates the thiophene ring, particularly at the adjacent 4-position, towards electrophiles.

The Allylic System: The 2-methyl-1-propene group is an allylic system, meaning the double bond is adjacent to a single bond connected to the thiophene ring. This structure allows for specific types of reactions, such as allylic substitution or rearrangement. The double bond itself is susceptible to electrophilic addition and oxidation. wikipedia.orgnih.gov

Steric Hindrance: The methyl group on the propene chain (at the 2-position) introduces steric bulk around the double bond. This hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in an electrophilic addition, the attacking species may preferentially add to the less hindered carbon of the double bond.

| Reaction Type | Predicted Outcome | Structural Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substitution occurs primarily on the thiophene ring, likely at the 4-position. | The 5-methyl group is an activating director. The 2-position is blocked by the propene substituent, making the 3- and 4-positions the most likely sites for attack, with the 4-position often favored electronically. wikipedia.org |

| Electrophilic Addition to the Alkene (e.g., Hydrohalogenation) | Follows Markovnikov's rule, with the electrophile adding to the terminal carbon (C1) of the propene to form a stable tertiary carbocation adjacent to the thiophene ring. | The formation of the more substituted and resonance-stabilized carbocation is the driving force. |

| Oxidation (e.g., with Peroxy Acids) | Can occur at multiple sites: the alkene can form an epoxide, or the sulfur atom in the thiophene can be oxidized to a sulfoxide (B87167) or sulfone. wikipedia.org | The relative reactivity depends on the specific oxidizing agent used. The electron-rich double bond and the sulfur atom are both susceptible to oxidation. wikipedia.orgnih.gov |

| Transition Metal-Catalyzed Cross-Coupling | The C-H bonds on the thiophene ring or a derivative (e.g., a bromo-substituted analog) can participate in coupling reactions (e.g., Suzuki, Heck) to form more complex molecules. nih.gov | Thiophene derivatives are widely used in organometallic chemistry and materials science for building conjugated systems. researchgate.netnih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The availability of a compound in sufficient quantities is a prerequisite for its comprehensive study and application. While standard organic synthesis methods can likely produce 3-(5-Methyl-2-thienyl)-2-methyl-1-propene, future research should focus on developing novel, efficient, and sustainable synthetic routes.

A plausible and established method for the synthesis of similar compounds involves the Grignard reaction. researchgate.netchem-station.com For instance, the reaction of a Grignard reagent derived from 2-bromo-5-methylthiophene (B1266114) with isobutyraldehyde, followed by dehydration, would yield the target compound. Another viable approach is the Wittig reaction, a powerful tool for olefination.

Future research should aim to optimize these routes to improve yield, reduce byproducts, and utilize greener solvents and reagents. The development of a one-pot synthesis from readily available starting materials would be a significant step forward, enhancing the accessibility of the compound for further research. nih.gov

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Grignard Reaction | 2-bromo-5-methylthiophene, Mg, Isobutyraldehyde | Readily available starting materials, well-established reaction. researchgate.netrsc.org | Potential for side reactions, requires anhydrous conditions. |

| Wittig Reaction | 5-Methyl-2-thiophenecarboxaldehyde (B81332), Isobutyltriphenylphosphonium ylide | High stereoselectivity for the double bond formation. | Stoichiometric use of phosphonium (B103445) salts, generation of triphenylphosphine (B44618) oxide as a byproduct. |

Advanced Mechanistic Elucidation through In-Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. In-situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for this purpose.

Future studies could employ techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to investigate the kinetics and intermediates of reactions involving the double bond or the thiophene (B33073) ring. For example, monitoring the electrophilic addition to the double bond or the metalation of the thiophene ring could provide valuable mechanistic insights.

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing theoretical models of reaction pathways and transition states. nih.govchemrxiv.orgrsc.orgrsc.org These combined experimental and computational approaches will be instrumental in building a comprehensive picture of the compound's reactivity.

Exploration of Novel Catalytic Applications and Processes

The structural features of this compound, namely the electron-rich thiophene ring and the reactive double bond, suggest its potential as a ligand in transition metal catalysis. The sulfur atom of the thiophene ring can coordinate to a metal center, and the double bond can participate in various catalytic cycles.

Future research should focus on the synthesis of transition metal complexes featuring this compound as a ligand. mostwiedzy.plrsc.orgacs.org These complexes could then be screened for catalytic activity in a range of reactions, such as cross-coupling reactions, hydrogenation, and polymerization. researchgate.net The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the thiophene ring, allowing for the development of highly selective and active catalysts.

Table 2: Potential Catalytic Applications

| Catalytic Reaction | Potential Role of the Compound | Target Products |

|---|---|---|

| Heck Coupling | Ligand for Palladium catalyst | Substituted styrenes |

| Hydroformylation | Ligand for Rhodium or Cobalt catalyst | Aldehydes |

Design of Structurally Related Compounds for Specific Mechanistic Probes

The systematic modification of the structure of this compound can provide valuable tools for probing reaction mechanisms. The synthesis of a series of structurally related compounds with varying electronic and steric properties can help to elucidate the role of different parts of the molecule in a given reaction.

For instance, introducing electron-withdrawing or electron-donating groups at the 4-position of the thiophene ring would modulate its electron density and influence its coordinating ability and reactivity. Similarly, altering the substitution pattern on the propenyl chain could provide insights into steric effects on reaction outcomes. These tailored molecules can serve as specific probes to dissect complex reaction mechanisms. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Prediction and Reaction Optimization